molecular formula C13H17Br B7861935 (Bromocyclohexylmethyl)benzene

(Bromocyclohexylmethyl)benzene

Cat. No.: B7861935
M. Wt: 253.18 g/mol
InChI Key: CDOWJKSJODCJTM-UHFFFAOYSA-N
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Description

(Bromocyclohexylmethyl)benzene (CAS 111818-33-8) is a brominated aromatic compound with the molecular formula C₁₃H₁₇Br and a molecular weight of 253.18 g/mol . Its structure consists of a benzene ring substituted with a cyclohexylmethyl group and a bromine atom attached to the methylene bridge (Figure 1). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty materials due to its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

[bromo(cyclohexyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOWJKSJODCJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bromocyclohexylmethyl)benzene typically involves the bromination of cyclohexylmethylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through distillation and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (Bromocyclohexylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of cyclohexylmethylphenol.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield cyclohexylmethylbenzene.

    Oxidation Reactions: Oxidation of this compound can produce cyclohexylmethylbenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Lithium aluminum hydride: Employed in reduction reactions.

    Potassium permanganate: Utilized in oxidation reactions.

Major Products Formed:

    Cyclohexylmethylphenol: Formed through substitution reactions.

    Cyclohexylmethylbenzene: Resulting from reduction reactions.

    Cyclohexylmethylbenzoic acid: Produced via oxidation reactions.

Scientific Research Applications

(Bromocyclohexylmethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Bromocyclohexylmethyl)benzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules. Additionally, the cyclohexylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(Bromocyclohexylmethyl)benzene 111818-33-8 C₁₃H₁₇Br 253.18 Benzene + cyclohexylmethyl-Br substituent
1,2-Bis-(bromomethyl)-benzene 91-13-4 C₈H₈Br₂ 263.96 Benzene with two adjacent bromomethyl groups
(6-Bromohexyl)benzene 646-23-1 C₁₂H₁₅Br 239.15 Benzene with a 6-bromohexyl chain
(Bromomethyl)cyclohexane 2550-36-9 C₇H₁₃Br 177.08 Cyclohexane ring with bromomethyl group

Key Observations :

  • This compound has a higher molecular weight than aliphatic analogs like (Bromomethyl)cyclohexane due to the aromatic benzene ring and bulky cyclohexyl group .
  • 1,2-Bis-(bromomethyl)-benzene exhibits higher bromine content and symmetry, making it suitable for polymer crosslinking applications .
  • (6-Bromohexyl)benzene has a flexible alkyl chain, which enhances solubility in non-polar solvents compared to rigid cyclohexyl derivatives .
Nucleophilic Substitution Reactions
  • This compound : The bromine atom undergoes SN2 reactions but with steric hindrance from the cyclohexyl group, slowing reactivity compared to benzyl bromides. Applications include synthesizing cyclohexyl-substituted pharmaceuticals .
  • 1,2-Bis-(bromomethyl)-benzene : Both bromine atoms participate in reactions, enabling the synthesis of crosslinked polymers or macrocyclic compounds .
  • (Bromomethyl)cyclohexane : The aliphatic bromine is more reactive in SN2 reactions, often used to introduce cyclohexyl groups into molecules .
Thermal Stability
  • Cyclohexyl-containing compounds (e.g., This compound ) exhibit higher thermal stability due to the rigid cyclohexane ring, whereas alkyl-chain analogs like (6-Bromohexyl)benzene decompose at lower temperatures .

Research Findings and Trends

  • Conformational Studies : Molecular mechanics simulations on hexakis(bromomethyl)benzene analogs suggest that bulky substituents (e.g., cyclohexyl groups) significantly alter conformational energy landscapes, impacting reactivity .
  • Synthetic Utility : Bromocyclohexylmethylbenzene derivatives have been explored in pharmaceutical intermediates , such as kinase inhibitors, leveraging the cyclohexyl group for target binding .

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